2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid
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Overview
Description
2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods allow for the direct functionalization of the imidazo[1,2-a]pyridine core, making the synthesis process efficient and versatile.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, are likely applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation strategies can be employed to introduce functional groups.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Substitution: Substitution reactions, particularly those involving nucleophiles, can be used to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific functionalization being targeted
Scientific Research Applications
2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions at the molecular level.
Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific biological pathways.
Industry: Its use in industrial processes may involve the synthesis of advanced materials or intermediates for other chemical products.
Mechanism of Action
The mechanism of action for 2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
- Imidazo[1,2-a]pyridine-3-carboxylic acid
- 2-(aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Uniqueness
What sets 2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid apart is its specific functional groups, which confer unique reactivity and potential applications. The tert-butoxycarbonyl (Boc) protecting group, for example, provides stability and selectivity in various chemical reactions, making this compound particularly valuable in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
2386664-11-3 |
---|---|
Molecular Formula |
C14H17N3O4 |
Molecular Weight |
291.3 |
Purity |
95 |
Origin of Product |
United States |
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